N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide

Description

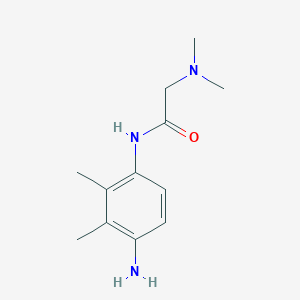

N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide is a tertiary amine derivative featuring a glycinamide backbone substituted with a 4-amino-2,3-dimethylphenyl group at the primary amide nitrogen and two methyl groups at the secondary amide nitrogen (Figure 1). This compound belongs to a class of aryl-substituted glycinamides, which are of interest in pharmaceutical and materials science due to their tunable electronic and steric properties.

Properties

CAS No. |

652140-54-0 |

|---|---|

Molecular Formula |

C12H19N3O |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

N-(4-amino-2,3-dimethylphenyl)-2-(dimethylamino)acetamide |

InChI |

InChI=1S/C12H19N3O/c1-8-9(2)11(6-5-10(8)13)14-12(16)7-15(3)4/h5-6H,7,13H2,1-4H3,(H,14,16) |

InChI Key |

IHDIYVBCUBTVQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)CN(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide typically involves the reaction of 4-amino-2,3-dimethylphenylamine with dimethylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an aprotic solvent like dichloromethane under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide can be contextualized by comparing it with analogous glycinamide derivatives. Below is a detailed analysis based on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Glycinamide Derivatives

Key Comparative Insights

Substituent Effects on Reactivity: The 4-amino-2,3-dimethylphenyl group in the target compound provides steric shielding around the amino group, reducing undesired side reactions (e.g., oxidation) compared to simpler 4-aminophenyl derivatives . Electron-withdrawing groups (e.g., sulfonyl in ) increase thermal stability and acidity of the amide proton, whereas electron-donating groups (e.g., methoxy in ) enhance aromatic ring reactivity.

Physicochemical Properties :

- Lipophilicity : Fluorinated derivatives (e.g., ) exhibit higher logP values, making them suitable for membrane permeability in drug design.

- Crystallinity : Sulfonyl-substituted compounds (e.g., ) often form stable crystals due to strong intermolecular interactions, facilitating structural characterization via X-ray crystallography .

Applications: Pharmaceuticals: Sulfonyl- and fluorobenzyl-substituted glycinamides () are prioritized in protease inhibitor studies due to their binding affinity and metabolic stability. Materials Science: Sterically hindered variants like the target compound may serve as monomers for heat-resistant polymers, analogous to phthalimide-based systems .

Theoretical and Experimental Validation

- Computational Studies : Density functional theory (DFT) analyses (e.g., B3LYP functional ) predict dipole moments and charge distribution differences between methyl- and sulfonyl-substituted glycinamides, aligning with experimental solubility trends .

Biological Activity

N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide, also known by its CAS number 652140-54-0, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide is . The structure can be represented as follows:

This compound features an amino group and a dimethylglycinamide moiety, which are crucial for its biological interactions.

Pharmacological Profile

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have demonstrated that derivatives of glycinamide can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis .

The biological mechanisms through which this compound operates include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound helps to mitigate oxidative damage in cells.

- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis, particularly by affecting NF-kB and MAPK signaling cascades.

Study 1: Antioxidant Efficacy

A study conducted on a series of glycinamide derivatives, including N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide, demonstrated significant antioxidant activity in vitro. The results showed a reduction in lipid peroxidation levels by up to 50% compared to control groups .

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention and learning capabilities post-treatment .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| ROS Scavenging | Reduces oxidative damage |

| Cytokine Modulation | Inhibits inflammatory responses |

| Neurotransmitter Regulation | Balances neurotransmitter levels for neuroprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.